molecular formula C14H8N2O8S2 B11080746 4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid

4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid

Cat. No.: B11080746
M. Wt: 396.4 g/mol
InChI Key: AZVMFHXFQAGELP-UHFFFAOYSA-N
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Description

4,4’-disulfanediylbis(3-nitrobenzoic acid) is an organic compound with the molecular formula C14H8N2O8S2 and a molecular weight of 396.35 g/mol . This compound is characterized by the presence of two nitrobenzoic acid groups connected by a disulfide bond. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-disulfanediylbis(3-nitrobenzoic acid) typically involves the oxidation of 3-nitrobenzoic acid derivatives followed by the formation of a disulfide bondThe final step involves the coupling of the monomer units through oxidation with iodine .

Industrial Production Methods

Industrial production methods for 4,4’-disulfanediylbis(3-nitrobenzoic acid) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-disulfanediylbis(3-nitrobenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a catalyst.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Aminobenzoic acids.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-disulfanediylbis(3-nitrobenzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-disulfanediylbis(3-nitrobenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can then participate in various biochemical processes. The nitro groups can also be reduced to amines, which can interact with biological targets. These properties make it a valuable tool in studying redox biology and related fields .

Comparison with Similar Compounds

Similar Compounds

    5,5’-dithiobis(2-nitrobenzoic acid):

    4,4’-dithiobis(3-nitrobenzoic acid): Similar structure but different substitution pattern on the aromatic ring.

Uniqueness

4,4’-disulfanediylbis(3-nitrobenzoic acid) is unique due to its specific substitution pattern and the presence of both nitro and disulfide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in redox chemistry and related applications .

Properties

IUPAC Name

4-[(4-carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVMFHXFQAGELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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